C8 DIHYDROCERAMIDE

Cell Biology Apoptosis Sphingolipid Signaling

C8 DIHYDROCERAMIDE (N-octanoyl-D-erythro-sphinganine) is the essential metabolically inactive negative control for C8-ceramide. Unlike C8-ceramide, it does not induce apoptosis or cell cycle arrest, making it critical for confirming the 4,5-trans double bond is responsible for observed effects. It is also the preferred substrate for dihydroceramide desaturase (DES) assays (Km=1.92±0.36 μM). With ≥98% purity, validated by LC-MS/MS, it ensures reliable lipidomic profiling and model membrane studies. Choose it for unambiguous experimental controls.

Molecular Formula C26H53NO3
Molecular Weight 427.7 g/mol
Cat. No. B8101419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8 DIHYDROCERAMIDE
Molecular FormulaC26H53NO3
Molecular Weight427.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O
InChIInChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)
InChIKeyLGOFBZUQIUVJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C8 DIHYDROCERAMIDE (CAS 145774-33-0) Scientific Procurement Guide: Core Identity and Utility


C8 DIHYDROCERAMIDE (N-octanoyl-D-erythro-sphinganine, C8-dhCer) is a synthetic, cell-permeable sphingolipid analog characterized by an 8-carbon fatty acid chain (C8:0) attached to a fully saturated sphinganine backbone (d18:0). Structurally, it lacks the 4,5-trans double bond present in its active counterpart, C8-ceramide [1]. This single bond difference fundamentally alters its biological and biophysical properties, establishing its primary utility as a metabolically inactive negative control in cell signaling and apoptosis studies [2]. Beyond its role as a control, C8 DIHYDROCERAMIDE serves as a critical substrate for characterizing dihydroceramide desaturase (DES) enzymatic activity and as a key intermediate in the de novo sphingolipid biosynthesis pathway [3].

Why C8 DIHYDROCERAMIDE Cannot Be Replaced by C8-Ceramide or Other Chain-Length Analogs


Substituting C8 DIHYDROCERAMIDE with C8-ceramide is not permissible due to a binary biological activity difference. C8-ceramide is a potent inducer of apoptosis and cell cycle arrest, whereas C8-dihydroceramide is biologically inert in these same assays, lacking the critical 4,5-trans double bond required for activity [1]. Conversely, substituting with other dihydroceramides (e.g., C2, C6, C18) is equally problematic due to differential substrate specificity for key enzymes such as dihydroceramide desaturase (DES) and ceramide kinase. DES activity varies significantly with acyl chain length, with C8-dihydroceramide exhibiting distinct kinetic properties compared to longer-chain analogs [2]. Furthermore, short-chain dihydroceramide membranes demonstrate up to a 6-fold difference in permeability compared to corresponding ceramide membranes, a biophysical property that is chain-length dependent and directly impacts experimental outcomes in model membrane studies [3].

Quantitative Differentiation Evidence for C8 DIHYDROCERAMIDE Selection


Absolute Biological Inactivity vs. C8-Ceramide in Cell Viability and Apoptosis Assays

In a direct head-to-head comparison, C8-dihydroceramide demonstrates complete lack of biological activity, whereas C8-ceramide is a potent cytotoxic agent. In human cervical tumor cells (HeLa) and normal cervix epithelia, C8-ceramide (3 μM) induced a 30% reduction in cell proliferation and triggered apoptotic pathways. In stark contrast, the biologically inactive analog C8-dihydroceramide had no effect on cell viability in any of the cell lines tested under identical conditions [1]. This binary activity profile establishes C8 DIHYDROCERAMIDE as the requisite negative control for C8-ceramide studies.

Cell Biology Apoptosis Sphingolipid Signaling

Defined Substrate Kinetics for Dihydroceramide Desaturase (DES) in Vitro

C8 DIHYDROCERAMIDE (N-C8:0-d-erythro-dihydroceramide) serves as a defined substrate for the enzyme dihydroceramide desaturase (DES), enabling precise measurement of its kinetic parameters. Using rat liver microsomes and radiolabeled substrate, the apparent Km for C8-dhCer was determined to be 1.92 ± 0.36 μM, with a Vmax of 3.16 ± 0.24 nmol/min/g protein [1]. This kinetic characterization is chain-length specific; studies show DES activity is influenced by fatty acid chain length in the order C8 > C18, highlighting that this substrate is uniquely optimized for assaying this critical enzyme in the de novo sphingolipid pathway [2].

Enzymology Sphingolipid Metabolism Drug Discovery

Superior Membrane Barrier Properties vs. Short-Chain Ceramide Membranes

In model membranes simulating the stratum corneum lipid barrier, dihydroceramides (dCer) exhibit distinct biophysical properties compared to their unsaturated ceramide (Cer) counterparts. While long-chain dCer and Cer membranes show comparable permeability, short-chain dCer membranes are up to 6-fold less permeable than corresponding short-chain Cer membranes [1]. This differential permeability is attributed to a higher proportion of the orthorhombic lipid packing phase in short dCer membranes, a structural feature that directly impacts barrier function studies and formulation development for topical applications.

Biophysics Membrane Biology Skin Barrier Research

Validated Substrate for High-Throughput LC-MS/MS Sphingolipidomics

C8 DIHYDROCERAMIDE is effectively resolved and quantified using validated high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. A recent assay for the simultaneous quantification of 16 ceramides and 10 dihydroceramides in human serum, validated per FDA guidelines, demonstrated robust performance with a Lower Limit of Quantitation (LLOQ) of 1 nM, linearity R² > 0.99, precision and inaccuracy < 15%, extraction recovery > 90%, and stability > 85% [1]. The method's ability to distinguish and quantify dihydroceramide species from their ceramide analogs is essential for accurate metabolic profiling.

Lipidomics Analytical Chemistry Biomarker Discovery

Validated Application Scenarios for Procuring C8 DIHYDROCERAMIDE


Negative Control in C8-Ceramide-Mediated Apoptosis and Cell Signaling Studies

C8 DIHYDROCERAMIDE is the established negative control for experiments investigating the biological effects of C8-ceramide. As demonstrated in head-to-head cell viability assays, it exhibits no activity, thereby serving as a critical benchmark for confirming that observed effects are specifically due to the 4,5-trans double bond in C8-ceramide. This application is essential for studies on caspase activation, DNA fragmentation, and ceramide-activated protein kinase signaling [1].

Substrate for Characterizing Dihydroceramide Desaturase (DES) Activity and Inhibitor Screening

With defined kinetic parameters (Km = 1.92 ± 0.36 μM in rat liver microsomes), C8 DIHYDROCERAMIDE is the preferred substrate for in vitro DES assays. Its use is validated in studies identifying and characterizing DES inhibitors, such as fenretinide (4-HPR) and C8-cyclopropenylceramide, making it an indispensable tool for drug discovery programs targeting sphingolipid metabolism in cancer and other diseases [1].

Component in Biophysical Model Membrane Studies of Lipid Barrier Function

Given the documented 6-fold difference in permeability between short-chain dihydroceramide and ceramide membranes, C8 DIHYDROCERAMIDE is a valuable tool for constructing model lipid bilayers to investigate the role of sphingolipid saturation on membrane packing, fluidity, and barrier function. This is particularly relevant for research on the stratum corneum permeability barrier and for the formulation of topical drug delivery systems [1].

Calibrant in High-Throughput LC-MS/MS Sphingolipidomics Workflows

C8 DIHYDROCERAMIDE is a suitable analytical standard for lipidomic profiling. Validated LC-MS/MS methods can quantify it alongside 25 other ceramide and dihydroceramide species with high precision and accuracy (LLOQ 1 nM, CV < 15%). Its inclusion in analytical panels supports biomarker discovery efforts and metabolic flux analyses where accurate differentiation between saturated and unsaturated sphingolipid pools is critical [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for C8 DIHYDROCERAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.